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HES1 protein, human - 149348-15-2

HES1 protein, human

Catalog Number: EVT-1198791
CAS Number: 149348-15-2
Molecular Formula: C183H296N54O61S
Molecular Weight: 4261 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HES1 protein, known as the transcription factor HES-1, is encoded by the Hes1 gene in humans. This protein is a member of the basic helix-loop-helix family of transcription factors and plays a crucial role in regulating gene expression during embryonic development. Specifically, HES1 functions as a transcriptional repressor, influencing cell proliferation and differentiation in various tissues, particularly in the nervous system and endocrine cells .

Source and Classification

HES1 is located on chromosome 3 at the coordinates 194,136,148 to 194,138,732 in the human genome . It is classified under the Hes gene family, which comprises seven members (HES1-7). The HES1 protein is essential for maintaining neural stem cells and guiding their differentiation pathways .

Synthesis Analysis

Methods

The synthesis of HES1 protein occurs through transcription of the Hes1 gene followed by translation into protein. This process can be influenced by various signaling pathways, including Notch signaling, which plays a significant role in determining HES1 expression levels during development .

Technical Details

The Hes1 gene has two primary transcripts: one that encodes the full-length HES1 protein and another that retains introns without producing a functional protein . The full-length transcript (ENST00000232424.4) contains 1575 base pairs and translates into a protein of 280 amino acids .

Molecular Structure Analysis

Structure

The HES1 protein features a basic helix-loop-helix domain that facilitates its function as a transcription factor. This domain allows HES1 to bind to specific DNA sequences in target genes, particularly at the N-box promoter region rather than the canonical E-box .

Data

The structural data of HES1 indicates it plays a role in forming dimers with other bHLH proteins, enabling it to exert its transcriptional repression effects. The UniProt entry for HES1 (Q14469) provides additional insights into its structure and function .

Chemical Reactions Analysis

Reactions

HES1 primarily functions through its interactions with DNA and other proteins. As a transcriptional repressor, it can inhibit the expression of target genes involved in cell differentiation and proliferation. For example, when expressed at high levels, HES1 suppresses proneural genes that promote neurogenesis .

Technical Details

The mechanism involves binding to specific promoter regions of target genes, leading to recruitment of co-repressors and chromatin remodeling complexes that inhibit transcription . This regulatory action is crucial for maintaining balance in cell fate decisions during development.

Mechanism of Action

Process

HES1 operates through a feedback mechanism where its expression is regulated by Notch signaling pathways. Upon activation of Notch receptors, downstream signaling leads to increased expression of HES1, which subsequently inhibits further neurogenesis by repressing proneural gene expression .

Data

Quantitative PCR studies have shown that fluctuations in HES1 levels correlate with changes in the expression of genes associated with different cell lineages. For instance, high levels of HES1 are associated with mesodermal differentiation markers like Brachyury, while lower levels favor neuronal lineage markers such as Nestin .

Physical and Chemical Properties Analysis

Physical Properties

HES1 is a nuclear protein that predominantly resides within the nucleus due to its function as a transcription factor. Its stability and activity can be influenced by post-translational modifications such as phosphorylation and ubiquitination.

Chemical Properties

As a protein composed of amino acids, HES1 exhibits properties typical of globular proteins, including solubility in aqueous solutions and susceptibility to denaturation under extreme pH or temperature conditions. Detailed biochemical assays are necessary to characterize its interaction dynamics with DNA and other proteins fully.

Applications

Scientific Uses

HES1 has significant implications in developmental biology and regenerative medicine. Its regulatory role in neural stem cell maintenance makes it a target for research aimed at understanding neurogenesis and potential therapies for neurodegenerative diseases. Additionally, studies on HES1's function can provide insights into cancer biology, particularly regarding how aberrant regulation may contribute to tumorigenesis .

Structural Analysis of HES1 Protein

Domain Architecture and Functional Motifs

The human HES1 protein belongs to the basic helix-loop-helix-Orange (bHLH-O) family of transcriptional repressors and exhibits a conserved tripartite domain organization essential for its biological functions.

Basic Helix-Loop-Helix (bHLH) Domain

The N-terminal bHLH domain (residues 23-78) mediates DNA binding and dimerization. A distinctive structural feature is the presence of a proline residue within the basic region (Pro36 in human HES1), which alters DNA-binding specificity. This proline sterically hinders canonical E-box (CANNTG) recognition, redirecting HES1 toward preferential binding to Class C sites or N-boxes (CACNAG) [1] [5] [8]. Biophysical studies reveal the bHLH domain is intrinsically disordered in isolation but undergoes folding upon DNA binding or dimerization. This structural plasticity enables functional versatility, as the domain becomes stabilized and protease-resistant upon interaction with target DNA sequences [5].

Orange Domain Dimerization Interface

Adjacent to the bHLH domain, the Orange domain (residues 79-124) functions as a highly stable dimerization module. Solution NMR studies (PDB ID: 7C4O) demonstrate this domain forms an antiparallel homodimer with a hydrophobic core stabilized by salt bridges and hydrogen bonding networks. Key residues (Leu92, Tyr96, Leu99, Tyr103) create an extensive dimer interface with a buried surface area of ~1,300 Ų. The Orange domain enhances thermostability and protects full-length HES1 from denaturation. Beyond homodimerization, this domain regulates partner selection during heterodimeric interactions with other bHLH proteins like the Hey family [6] [7] [9].

WRPW Repressor Motif and Co-repressor Interactions

The C-terminal tetrapeptide motif (Trp-Arg-Pro-Trp; residues 232-235) serves as a docking site for transcriptional co-repressors. Structural and functional analyses confirm this motif adopts a β-turn conformation that directly recruits Groucho/Transducin-like Enhancer of split (TLE) proteins. Mutation or deletion of WRPW abrogates TLE binding and eliminates transcriptional repression activity. This interaction facilitates histone deacetylase (HDAC) recruitment, establishing a repressive chromatin environment at target gene promoters. The WRPW-TLE interaction is indispensable for HES1-mediated repression of differentiation genes in neural progenitors and osteoblasts [4] [7] [10].

Table 1: Functional Domains of Human HES1 Protein

DomainResiduesStructural FeaturesFunctional Role
bHLH23-78Contains Pro36; folds upon DNA bindingDNA recognition (N-box preference); dimerization
Orange79-124Hydrophobic core; antiparallel dimer interfaceHomodimer stabilization; heterodimer partner selection
WRPW232-235β-turn conformationTLE/Groucho recruitment; transcriptional repression

DNA-Binding Specificity

N-Box (CACNAG) vs. E-Box (CANNTG) Recognition

HES1 exhibits distinct binding thermodynamics for different DNA motifs. Quantitative analyses reveal 10-40 fold higher affinity for N-box sequences (CACNAG, particularly CACGCG or CACGAG) compared to E-box variants (CACGTG). This preference stems from the unique proline residue in HES1's basic region, which creates steric hindrance preventing optimal contact with central E-box nucleotides. Footprinting and gel shift assays demonstrate HES1 binds cooperatively to multiple N-boxes within its own promoter, enabling negative autoregulation. In the HES1 promoter, four N-box elements collectively mediate approximately 40-fold repression when HES1 is overexpressed. Disruption of these sites abolishes autoregulation, confirming their functional significance [1] [4] [8].

Despite its N-box preference, HES1 exhibits moderate affinity for select E-boxes, particularly those overlapping with CCAAT/enhancer-binding protein (C/EBP) sites. For example, in the osteocalcin (BGLAP) promoter, HES1 occupies an E-box (CACCTG) adjacent to a Runx2-binding site. This binding is abolished by WRPW mutations, indicating co-repressor interactions stabilize DNA association. Such binding promiscuity enables HES1 to regulate diverse target genes beyond canonical Notch signaling outputs [5] [10].

Table 2: DNA-Binding Properties of HES1

DNA ElementConsensus SequenceRelative AffinityBiological Context
N-boxCACGCG/CACGAGHigh (Kd ~nM range)HES1 autoregulation; neural target genes
Non-canonical E-boxCACCTGModerateOsteocalcin repression; tissue-specific targets
E-boxCACGTGLowCompetitive inhibition of activators

Tertiary and Quaternary Structures

Solution NMR Structure of the Orange Domain

The Orange domain (residues 86-133) adopts a stable helical fold in solution, as determined by multi-dimensional NMR spectroscopy. The domain comprises three α-helices (H1: residues 89-99; H2: 104-115; H3: 119-128) arranged in a triangular topology. Hydrophobic residues (Leu92, Leu99, Tyr103, Leu107, Leu111, Leu121) form a conserved core, while charged residues (Glu94, Arg98, Glu113, Arg117) stabilize the structure through salt bridges. Dimerization occurs via antiparallel alignment of H2 and H3 helices, with complementary packing of hydrophobic surfaces. This creates an exceptionally stable dimer (Kd < 1 µM) resistant to thermal denaturation. The WRPW motif is flexibly linked to the Orange domain, enabling independent movement for co-repressor recruitment [6].

Homodimerization and Heterodimerization Dynamics

HES1 exhibits concentration-dependent homodimerization primarily mediated by the Orange domain. Homodimers display enhanced DNA-binding stability compared to monomers. Heterodimer formation occurs with distinct partners through domain-specific interactions:

  • bHLH partners: Heterodimerization with activators (e.g., E47/TCF3, ASCL1) via bHLH domain interactions. These heterodimers are DNA-binding deficient, effectively neutralizing activator function.
  • HES family: Interaction with HES6 through the Orange domain promotes HES1 ubiquitination and proteasomal degradation. This requires HES6's Ser183 phosphorylation site and both proteins' WRPW motifs.
  • Non-bHLH factors: The Orange domain mediates interactions with non-HLX factors like Sirtuin1, influencing HES1 deacetylation and stability.

Dimerization dynamics are context-dependent, with phosphorylation (e.g., by CK2 or NPM-ALK kinase) modulating complex formation. In oncogenic contexts like anaplastic lymphoma, NPM-ALK phosphorylation of HES1 alters its dimerization preferences and enhances repressor activity [3] [4] [5].

Properties

CAS Number

149348-15-2

Product Name

HES1 protein, human

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C183H296N54O61S

Molecular Weight

4261 g/mol

InChI

InChI=1S/C183H296N54O61S/c1-23-89(19)144(177(294)228-119(78-138(261)262)169(286)236-145(90(20)24-2)178(295)214-97(37-30-62-200-181(194)195)147(264)208-104(50-58-133(251)252)153(270)224-118(77-137(259)260)167(284)218-108(66-81(3)4)158(275)204-91(21)146(263)205-99(45-53-123(185)240)149(266)206-96(36-28-29-61-184)148(265)217-110(68-83(7)8)161(278)222-114(73-128(190)245)164(281)219-109(67-82(5)6)159(276)211-103(49-57-132(249)250)150(267)209-105(51-59-134(253)254)154(271)223-117(76-136(257)258)166(283)216-107(180(297)298)39-32-64-202-183(198)199)231-131(248)79-203-171(288)122-40-33-65-237(122)179(296)120(71-94-41-43-95(239)44-42-94)229-170(287)121(80-299)230-165(282)115(74-129(191)246)227-176(293)142(87(15)16)232-155(272)98(38-31-63-201-182(196)197)207-162(279)112(70-93-34-26-25-27-35-93)226-175(292)143(88(17)18)235-168(285)116(75-130(192)247)221-152(269)106(52-60-135(255)256)212-160(277)111(69-84(9)10)225-174(291)141(86(13)14)234-157(274)102(48-56-126(188)243)215-173(290)140(85(11)12)233-156(273)101(47-55-125(187)242)210-163(280)113(72-127(189)244)220-151(268)100(46-54-124(186)241)213-172(289)139(193)92(22)238/h25-27,34-35,41-44,81-92,96-122,139-145,238-239,299H,23-24,28-33,36-40,45-80,184,193H2,1-22H3,(H2,185,240)(H2,186,241)(H2,187,242)(H2,188,243)(H2,189,244)(H2,190,245)(H2,191,246)(H2,192,247)(H,203,288)(H,204,275)(H,205,263)(H,206,266)(H,207,279)(H,208,264)(H,209,267)(H,210,280)(H,211,276)(H,212,277)(H,213,289)(H,214,295)(H,215,290)(H,216,283)(H,217,265)(H,218,284)(H,219,281)(H,220,268)(H,221,269)(H,222,278)(H,223,271)(H,224,270)(H,225,291)(H,226,292)(H,227,293)(H,228,294)(H,229,287)(H,230,282)(H,231,248)(H,232,272)(H,233,273)(H,234,274)(H,235,285)(H,236,286)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,297,298)(H4,194,195,200)(H4,196,197,201)(H4,198,199,202)/t89-,90-,91-,92+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,139-,140-,141-,142-,143-,144-,145-/m0/s1

InChI Key

KZWYCAJKXTXSJZ-WSGYURFNSA-N

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N

Synonyms

hairy and enhancer of split 1 HLH protein, human
hairy and enhancer of split 1, (Drosophila), human
hairy protein, human
hairy-related bHLH protein, human
HES-1 protein, human
HES1 protein, human
HRY protein, human
transcription factor HES-1, human

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N

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